Sulfur-34
Overview
Description
Sulfur-34 (34S) is one of the stable isotopes of sulfur, which is an essential element with a variety of roles in biological and geochemical processes. The natural abundance of sulfur isotopes, including 34S, can vary due to biological and inorganic reactions that involve the transformation of sulfur compounds. In biological systems, nonreversible chemical reactions can lead to kinetic fractionations, enriching lighter isotopes in the reaction products. Equilibrium fractionations also occur and are based on thermodynamic principles related to mass-dependent differences in bond energies between light and heavy isotopes .
Synthesis Analysis
The synthesis of 34S-enriched compounds can be achieved through bacterial disproportionation of elemental sulfur. Bacteria can fractionate sulfur isotopes, resulting in sulfate being enriched in 34S and sulfide being depleted in 34S. This process can lead to sedimentary sulfides that are significantly depleted in 34S, especially after extensive sulfide oxidation . Additionally, the use of 34S-enriched elemental sulfur as a tracer has been demonstrated in plant metabolism studies, where it was converted to sulfate to investigate sulfur uptake and distribution in wheat .
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds can be influenced by the presence of different sulfur isotopes. For instance, sulfur difluoride has been characterized by its microwave spectrum, revealing that the molecule has C2v symmetry with specific bond lengths and angles, which can be determined for both sulfur difluoride-32 and sulfur difluoride-34 .
Chemical Reactions Analysis
Chemical reactions involving 34S can lead to various isotopic fractionations. For example, the incorporation of reduced sulfur species into organic matter is generally assumed to have negligible 34S fractionation, but this has been challenged by studies showing 34S enrichment during the incorporation of polysulfides and sulfides into organic compounds . Theoretical calculations also predict that equilibrium fractionation factors for sulfur isotopes in aqueous systems are influenced by the sulfur oxidation state and coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur isotopes can be studied using high-precision analysis techniques. A method involving laser fluorination isotope-ratio-monitoring gas chromatography–mass spectrometry has been developed to analyze all four stable sulfur isotopes, including 34S, at nanomole levels . This technique allows for a better understanding of the sulfur cycle and the role of biogenic sulfur oxides in the atmosphere, as indicated by 34S/32S measurements .
Safety And Hazards
properties
IUPAC Name |
sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2S/h1H2/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOTUBLDIXVET-NJFSPNSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[34SH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019531 | |
Record name | Sulfur-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
35.984 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfur-34 | |
CAS RN |
13965-97-4 | |
Record name | Sulfur, isotope of mass 34 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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